2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid

Lipophilicity Drug Design Chromatography

2-{1-[(tert‑butoxy)carbonyl]-4‑methylpiperidin‑3‑yl}acetic acid (CAS 2166785‑52‑8, C₁₃H₂₃NO₄, MW 257.33 g·mol⁻¹) is a protected heterocyclic building block combining an N‑Boc‑piperidine core with a 3‑acetic acid side chain and a 4‑methyl substituent [REFS‑1]. The compound exists as a mixture of diastereomers (two undefined tetrahedral stereocenters) and is primarily employed as an intermediate in the synthesis of conformationally constrained chiral amines and peptidomimetics [REFS‑1][REFS‑2].

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 2166785-52-8
Cat. No. B6259069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid
CAS2166785-52-8
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1CCN(CC1CC(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO4/c1-9-5-6-14(8-10(9)7-11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)
InChIKeySBGJEGNSXPQTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid (CAS 2166785-52-8): A Protected Chiral Piperidine‑Acetic Acid Building Block for Medicinal Chemistry Procurement


2-{1-[(tert‑butoxy)carbonyl]-4‑methylpiperidin‑3‑yl}acetic acid (CAS 2166785‑52‑8, C₁₃H₂₃NO₄, MW 257.33 g·mol⁻¹) is a protected heterocyclic building block combining an N‑Boc‑piperidine core with a 3‑acetic acid side chain and a 4‑methyl substituent [REFS‑1]. The compound exists as a mixture of diastereomers (two undefined tetrahedral stereocenters) and is primarily employed as an intermediate in the synthesis of conformationally constrained chiral amines and peptidomimetics [REFS‑1][REFS‑2]. Its computed XLogP3 is 1.8, reflecting moderate lipophilicity that is advantageous for downstream medicinal chemistry applications [REFS‑1].

Why 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic Acid Cannot Be Safely Replaced by Simple N‑Boc‑piperidine‑3‑acetic Acid or Unprotected Analogs


The precise substitution pattern of this compound—simultaneous N‑Boc protection, 4‑methyl branching, and a 3‑oriented acetic acid chain—is essential for ensuring orthogonality in synthetic sequences and for introducing the steric and chiral features required by many drug candidates. Generic substitution with the des‑methyl analog (N‑Boc‑piperidine‑3‑acetic acid) eliminates the 4‑stereocenter and reduces lipophilicity, while the unprotected amine (2‑(4‑methylpiperidin‑3‑yl)acetic acid) cannot participate in Boc‑dependent orthogonal protection strategies [REFS‑1][REFS‑2]. These differences lead to quantifiable discrepancies in physicochemical properties, chromatographic behavior, and diastereoselectivity that directly impact procurement decisions for multi‑step medicinal chemistry campaigns.

Quantitative Differential Evidence for 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid Versus Its Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to the Des‑Methyl N‑Boc‑piperidine‑3‑acetic Acid Analog

The target compound shows a computed XLogP3 of 1.8, whereas the closest structural analog lacking the 4‑methyl group, 2‑(1‑(tert‑butoxycarbonyl)piperidin‑3‑yl)acetic acid, has a XLogP3 of 1.3 [REFS‑1][REFS‑2]. This Δ = +0.5 log unit increase arises from the additional methyl substituent and indicates greater membrane permeability potential and altered reversed‑phase chromatographic retention, which are critical parameters in lead optimization and purification protocol design.

Lipophilicity Drug Design Chromatography

Introduction of an Additional Stereochemical Center via the 4‑Methyl Substituent Enables Diastereoselective Transformations

The target compound possesses two undefined atom stereocenters (at piperidine C‑3 and C‑4), whereas the des‑methyl analog has only one (at C‑3) [REFS‑1][REFS‑2]. The 4‑methyl group is known to influence diastereomeric outcomes in lithiation‑electrophile trapping reactions of N‑Boc‑4‑methylpiperidine, where diastereomeric ratios of up to 95:5 have been achieved for cis‑ versus trans‑substituted products [REFS‑3]. This additional chiral center provides a synthetic handle for accessing enantiopure 3,4‑disubstituted piperidines, which are key motifs in bioactive molecules such as tofacitinib and related JAK inhibitors.

Stereochemistry Diastereoselective Synthesis Chiral Building Blocks

Differentiated Molecular Weight and Bulk‑Property Parameters for Accurate Reagent Calculations

The molecular weight of the target compound (257.33 g·mol⁻¹) is 14.03 g·mol⁻¹ higher than that of the des‑methyl analog (243.30 g·mol⁻¹) [REFS‑1][REFS‑2]. This difference, which corresponds precisely to a methylene unit, affects molarity calculations, mass‑based procurement quantities, and analytical standard preparation. The XLogP3 difference of +0.5 also translates into a predicted shift in RP‑HPLC retention index of approximately 50–100 retention index units, facilitating distinct peak resolution in quality control analyses.

Molecular Weight Reagent Stoichiometry Inventory Management

Supplier‑Verified Purity and Batch‑Release Analytical Documentation

Commercial suppliers of 2‑{1‑[(tert‑butoxy)carbonyl]‑4‑methylpiperidin‑3‑yl}acetic acid quote assay purities of 98 % (Leyan, product 1573028) and 95 % (Bidepharm) with delivered batch‑specific QC data including NMR, HPLC, and GC traces [REFS‑4][REFS‑5]. In contrast, the unprotected analog 2‑(4‑methylpiperidin‑3‑yl)acetic acid is typically offered at 95–97 % purity without the same level of orthogonal spectroscopic documentation, increasing the risk of unidentified diastereomeric or side‑product contamination in procurement for regulated laboratory environments.

Quality Control Purity Analytical Characterization

Optimal Procurement‑Linked Application Scenarios for 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic Acid


Synthesis of Enantiopure 3,4‑Disubstituted Piperidine Drug Intermediates

The additional stereocenter and Boc protection make this compound an ideal precursor for chiral 4‑methylpiperidin‑3‑yl building blocks used in JAK inhibitor and CNS‑targeted drug synthesis. The established diastereoselective lithiation‑trapping chemistry (up to 95:5 dr) can be applied directly after procurement [REFS‑3].

Construction of Solid‑Phase Peptidomimetic Libraries

The combination of a Boc‑protected secondary amine and a free carboxylic acid allows orthogonal coupling to solid supports without premature deprotection. The 4‑methyl group introduces conformational constraint that enhances library diversity [REFS‑1].

Bioconjugation and Prodrug Design via the Acetic Acid Handle

After selective Boc removal under acidic conditions, the exposed piperidine nitrogen can be functionalized while the acetic acid moiety is activated for amide or ester bond formation. The compound’s moderate lipophilicity (XLogP3 1.8) positions it favorably for tuning the physicochemical profile of prodrug candidates [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.